molecular formula C19H15ClN4O2 B11461325 6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11461325
M. Wt: 366.8 g/mol
InChI Key: QHRTXSSMVNPJLI-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that incorporates multiple functional groups, including a chlorophenyl group, an imidazo[1,2-a]pyridine moiety, and a dimethylpyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form the imidazo[1,2-a]pyridine intermediate. This intermediate is then subjected to further reactions with dimethylpyrimidine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties .

Scientific Research Applications

6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazo[1,2-a]pyridine moiety, in particular, enhances its potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C19H15ClN4O2/c1-22-17(12-7-3-4-8-13(12)20)16(18(25)23(2)19(22)26)14-11-24-10-6-5-9-15(24)21-14/h3-11H,1-2H3

InChI Key

QHRTXSSMVNPJLI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=CN3C=CC=CC3=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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